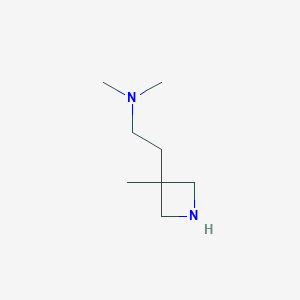
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.25 g/mol . This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use in humans or animals .
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine involves several steps. One common method includes the reaction of 3-methylazetidine with N,N-dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .
Analyse Chemischer Reaktionen
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Medicine: While not used clinically, it is employed in preclinical studies to investigate potential therapeutic targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(3-azetidinyl)ethanamine: This compound lacks the methyl group on the azetidine ring, which may result in different chemical and biological properties.
N,N-Dimethyl-2-(3-methylpyrrolidin-3-yl)ethanamine: This compound has a five-membered pyrrolidine ring instead of the four-membered azetidine ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(3-methylazetidin-3-yl)ethanamine |
InChI |
InChI=1S/C8H18N2/c1-8(6-9-7-8)4-5-10(2)3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
JYFPOXWPILLIKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC1)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


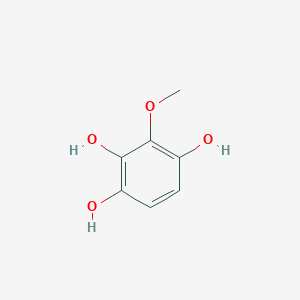
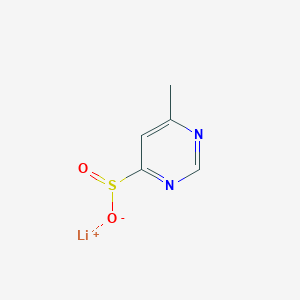

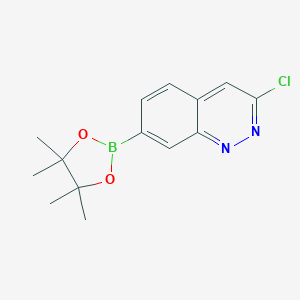
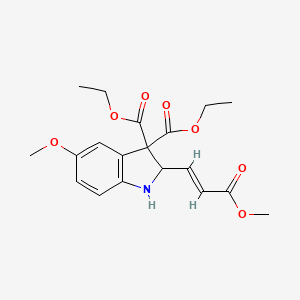
![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)
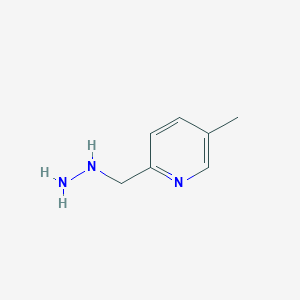
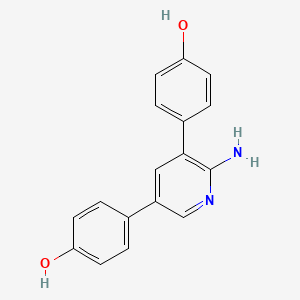

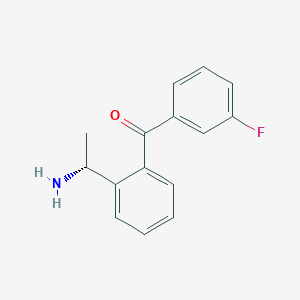
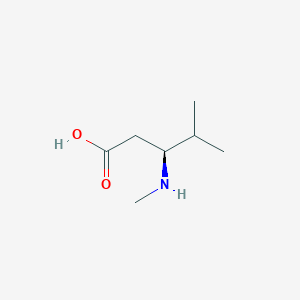

![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
